2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide

Description

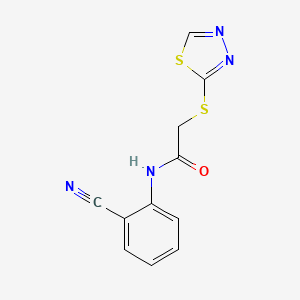

2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether (-S-) group to an acetamide moiety substituted with a 2-cyanophenyl group. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and bioisosteric properties, making it a key pharmacophore in medicinal chemistry .

Properties

Molecular Formula |

C11H8N4OS2 |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide |

InChI |

InChI=1S/C11H8N4OS2/c12-5-8-3-1-2-4-9(8)14-10(16)6-17-11-15-13-7-18-11/h1-4,7H,6H2,(H,14,16) |

InChI Key |

ZVJYBTZNMFVVCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acetamide precursors. The reaction conditions may include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Research Findings and Implications

- Structure-Activity Relationships (SAR): Bulky substituents on the thiadiazole ring (e.g., benzylthio) improve antimicrobial activity but reduce solubility . The cyanophenyl group’s compact size may balance these effects.

- Thermal Stability: Higher melting points in triazinoquinazoline hybrids () correlate with extended conjugation, suggesting the target compound’s stability could be tuned via aryl group modifications .

- Synthetic Optimization : Methods using carbodiimide coupling () or phase-transfer catalysis () could enhance the target compound’s yield and purity .

Q & A

Q. What are the common synthetic routes for preparing 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide, and what factors influence yield optimization?

The synthesis typically involves alkylation of 1,3,4-thiadiazole-2-thiol derivatives with halogenated acetamide precursors. For example, describes a method where 5-amino-1,3,4-thiadiazole-2-thiol is alkylated using 2-bromoacetophenone derivatives under reflux in polar aprotic solvents (e.g., acetone or DMF). Key factors affecting yield include:

- Solvent choice : Polar solvents enhance nucleophilicity of the thiol group.

- Temperature : Reflux conditions (~80–100°C) improve reaction kinetics.

- Catalyst/base : Triethylamine or K₂CO₃ facilitates deprotonation of the thiol group .

Post-reaction purification via recrystallization (e.g., ethanol/acetone mixtures) is critical to isolate the product in >80% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., acetamide linkage, cyanophenyl group). For example, the acetamide NH proton appears as a singlet near δ 10–11 ppm, while the thiadiazole ring protons resonate as distinct singlets .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670–1700 cm⁻¹ for the acetamide, C≡N stretch at ~2200 cm⁻¹) .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental analysis : Ensures purity by verifying C, H, N, S percentages within ±0.3% of theoretical values .

Q. What biological activities are associated with this compound, and how are they evaluated?

Thiadiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. Standard assays include:

- Antimicrobial activity : Disk diffusion or MIC assays against S. aureus and E. coli .

- Enzyme inhibition : Spectrophotometric assays (e.g., urease inhibition via Berthelot method) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Activity is influenced by electron-withdrawing groups (e.g., -CN) enhancing interactions with target enzymes .

Advanced Research Questions

Q. How do substituents on the thiadiazole ring or cyanophenyl group modulate biological activity?

Structure-activity relationship (SAR) studies reveal:

- Thiadiazole modifications : Electron-deficient substituents (e.g., -Cl, -NO₂) improve enzyme inhibition by increasing electrophilicity .

- Cyanophenyl group : The -CN group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .

- Alkyl chain variations : Longer chains reduce solubility but improve membrane permeability .

Methodology: Synthesize analogs with systematic substitutions and compare IC₅₀ values in enzyme assays .

Q. What strategies can resolve discrepancies between crystallographic data and computational modeling?

Discrepancies often arise from torsional angles or hydrogen-bonding networks. Resolution strategies:

- Refinement parameters : Adjust thermal displacement parameters (Ueq) during crystallographic refinement to account for dynamic disorder .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to validate bond lengths and angles .

- Hydrogen bonding analysis : Use Mercury software to identify missed interactions (e.g., N–H⋯S bonds) in models .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at λ = 254 nm. Thiadiazole rings are prone to hydrolysis in acidic conditions .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for thiadiazoles) .

- Light sensitivity : Expose to UV (365 nm) and track photodegradation products with LC-MS .

Q. What computational methods predict binding modes with target enzymes (e.g., urease)?

- Molecular docking (AutoDock Vina) : Dock the compound into the urease active site (PDB: 4H9M) using Lamarckian GA. The thiadiazole-thio group often coordinates with Ni²⁺ ions in the enzyme .

- MD simulations (GROMACS) : Run 100-ns simulations to assess binding stability (RMSD < 2 Å indicates stable complexes) .

- Free-energy calculations (MM-PBSA) : Estimate ΔGbinding to rank analog potency .

Q. How to address low regioselectivity during alkylation of the thiadiazole-thiol group?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the thiadiazole nitrogen to block competing reaction sites .

- Solvent effects : Use DMF to stabilize transition states via polar interactions, favoring S-alkylation over N-alkylation .

- Catalytic systems : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the thiolate ion .

Q. How to interpret conflicting bioactivity data from different assay platforms?

- Assay variability : Normalize data to positive controls (e.g., thiourea for urease inhibition) and account for solvent effects (DMSO >1% may inhibit enzymes) .

- Cell permeability : Use logP values (e.g., >3.5) to differentiate between intrinsic activity and transport limitations .

- Statistical analysis : Apply ANOVA to identify significant differences (p < 0.05) across replicates or assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.